N-butyl-4-methyl-2,6-dinitroaniline
Overview
Description
N-butyl-4-methyl-2,6-dinitroaniline is a chemical compound with the molecular formula C11H15N3O4 . It has a molecular weight of 253.26 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H15N3O4/c1-3-4-5-12-11-9 (13 (15)16)6-8 (2)7-10 (11)14 (17)18/h6-7,12H,3-5H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a solid . Unfortunately, specific physical and chemical properties like melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Inhibition of Photosynthesis and Respiration
Substituted 2,6-dinitroaniline herbicides, including compounds similar to N-butyl-4-methyl-2,6-dinitroaniline, have been studied for their effects on electron transport and phosphorylation in isolated chloroplasts and mitochondria. These compounds inhibit both photoreduction and coupled photophosphorylation in chloroplasts, affecting photosynthesis. In mitochondria, they significantly inhibit phosphorylating electron transport with various substrates, impacting respiration. This suggests that the phytotoxicity expressed by these compounds may partly result from interference with ATP production, essential for driving biochemical and physiological processes (Moreland, Farmer, & Hussey, 1972).
Biotransformation by Microorganisms
A novel pathway for the initial biotransformation of a closely related compound, butralin (N-sec-Butyl-4-tert-butyl-2,6-dinitroaniline), by a newly isolated bacterium, Sphingopyxis sp. strain HMH, highlights the potential for microbial degradation of dinitroaniline herbicides. This study elucidated the specific enzymes involved in the nitroreduction and N-dealkylation processes, providing insights into microbial pathways capable of degrading such herbicides (Ghatge et al., 2020).
Mode of Action and Physiological Effects
Research on the mode of action of dinitroaniline herbicides reveals their complex interactions with plant physiology. These compounds disrupt mitotic processes by affecting spindle microtubules, leading to characteristic morphological changes such as root tip swelling and arrested lateral root development. Despite extensive studies, the exact mode of action remains partially understood, suggesting that these herbicides may affect various physiological processes, including photosynthesis and respiration (Parka & Soper, 1977).
Mechanism of Action
Target of Action
N-butyl-4-methyl-2,6-dinitroaniline, like other dinitroaniline herbicides, primarily targets tubulin proteins in plants and protists . Tubulin proteins are crucial components of the cell’s cytoskeleton and play a significant role in maintaining cell shape, enabling cell division, and facilitating intracellular transport .
Mode of Action
This compound acts as a microtubule inhibitor . It binds to tubulin proteins, preventing their polymerization . This disruption of microtubule dynamics interferes with cell division and growth, particularly in rapidly dividing cells such as those found in weeds .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the polymerization of tubulin proteins into microtubules . By inhibiting this process, the compound disrupts the formation and function of the mitotic spindle, a structure essential for chromosome segregation during cell division . This leads to cell cycle arrest and ultimately cell death .
Pharmacokinetics
It is known that the compound has alow aqueous solubility and is non-volatile These properties suggest that the compound may have limited bioavailability and could be slow to metabolize and excrete
Result of Action
The primary result of this compound’s action is the inhibition of cell division and growth in targeted organisms . This leads to a reduction in weed populations, making the compound effective as a pre-emergence herbicide .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its efficacy as a herbicide may be affected by soil composition, moisture levels, and temperature . Additionally, the compound’s stability and persistence in the environment can vary depending on local conditions .
Safety and Hazards
Future Directions
While specific future directions for N-butyl-4-methyl-2,6-dinitroaniline are not available, there is a general interest in the structural analysis of similar compounds to see how small changes in the molecular structure change the crystal packing of the molecules . This could potentially lead to the preparation of supramolecular structures with desired properties .
Properties
IUPAC Name |
N-butyl-4-methyl-2,6-dinitroaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O4/c1-3-4-5-12-11-9(13(15)16)6-8(2)7-10(11)14(17)18/h6-7,12H,3-5H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBKNKPRDTRWITD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C(C=C(C=C1[N+](=O)[O-])C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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